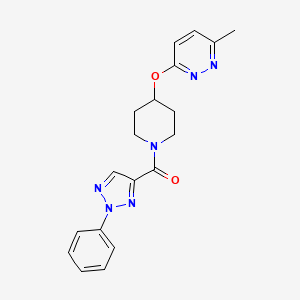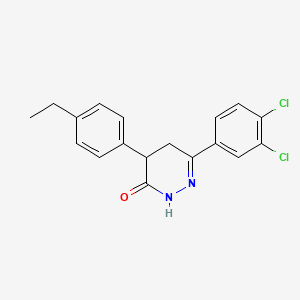
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as DCEPP, is a synthesized compound that has been studied for its potential applications in several scientific fields. It is a heterocyclic compound that is composed of nitrogen, chlorine, hydrogen, and carbon atoms. DCEPP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Anticonvulsant Activity
A study by Xu et al. (1991) focused on synthesizing and evaluating the anticonvulsant activity of various 6-(substituted-phenyl)-4,5-dihydro-3(2H) pyridazinones. The research found that compounds with specific substituents on the phenyl ring exhibited significant anticonvulsant properties, indicating potential applications in treating seizure disorders (Xu et al., 1991).
Herbicide Action
Pyridazinone derivatives, as explored by Hilton et al. (1969), have been shown to inhibit photosynthesis in plants, providing a mechanism for their use as herbicides. The study highlights the potential agricultural applications of these compounds in controlling weed growth (Hilton et al., 1969).
Synthesis and Reactions
Alonazy et al. (2009) synthesized a series of pyridazinones and explored their chemical reactions. Although these compounds showed limited antimicrobial activity, the study contributes to the broader understanding of pyridazinone chemistry and potential applications in developing new chemical entities (Alonazy et al., 2009).
Chiral Separation
Research by Cheng et al. (2019) on the chiral separation of pyridazinone derivatives highlights the importance of enantiomeric purity in pharmaceutical applications, especially for compounds like levosimendan's intermediates (Cheng et al., 2019).
Platelet Aggregation and Hypotensive Effects
Thyes et al. (1983) developed 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with significant platelet aggregation inhibiting and hypotensive activities. These findings open avenues for the development of new therapeutic agents for cardiovascular diseases (Thyes et al., 1983).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including pyridazinones, and conducted molecular docking and in vitro screening. This study illustrates the potential for these compounds in drug discovery, particularly for targeting specific proteins (Flefel et al., 2018).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-2-11-3-5-12(6-4-11)14-10-17(21-22-18(14)23)13-7-8-15(19)16(20)9-13/h3-9,14H,2,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPWHAZVRBINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)
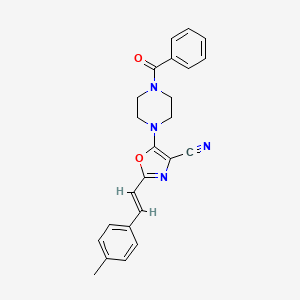
![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)
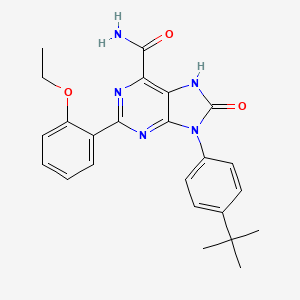
![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)
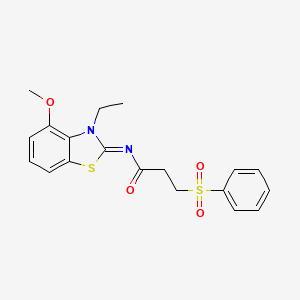
![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)
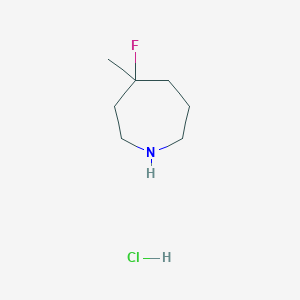
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)
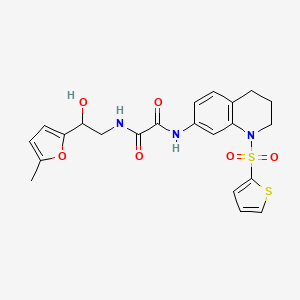
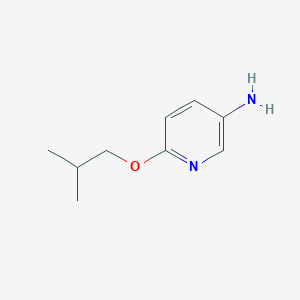
![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)
